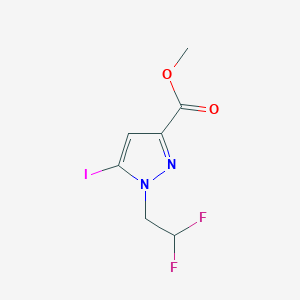

methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate is a compound of interest in various fields of chemistry and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate typically involves the introduction of the difluoroethyl group and the iodine atom onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with a difluoroethylating agent and an iodinating reagent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Activity

One of the primary applications of methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate is as an intermediate in the synthesis of fungicides. Compounds derived from pyrazole structures have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain of fungi. This inhibition mechanism is crucial for developing effective fungicides against various crop diseases.

The compound has potential use in the formulation of new SDHI (Succinate Dehydrogenase Inhibitors) fungicides, which are effective against a range of fungal pathogens affecting crops such as wheat and potatoes. The efficacy of these compounds has been demonstrated in controlling diseases caused by Alternaria species and other significant fungal pathogens .

Market Presence and Usage

The market for SDHI fungicides has expanded significantly, with several products based on pyrazole derivatives being registered for agricultural use. For instance, fluxapyroxad and benzovindiflupyr are among the most utilized SDHI fungicides in the U.S., with reported usage of 400,000 pounds and 200,000 pounds respectively . The introduction of this compound could enhance this portfolio by providing additional options for disease control.

Pharmaceutical Applications

Antifungal and Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit promising antifungal and antimicrobial properties. This compound may be explored for its potential as a therapeutic agent against fungal infections due to its structural similarity to other known antifungal compounds .

Studies have shown that modifications in the pyrazole ring can significantly enhance antifungal activity. For example, derivatives synthesized from pyrazole carboxamides have demonstrated varying degrees of efficacy against pathogenic fungi . This suggests that this compound could be a candidate for further pharmacological evaluation.

Chemical Synthesis Applications

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions to yield novel pyrazole derivatives with potential applications across multiple domains .

For instance, researchers have utilized pyrazole derivatives in the synthesis of complex molecules through cycloaddition reactions and other synthetic methodologies . The ability to modify the difluoroethyl and iodo substituents opens pathways for creating compounds with tailored properties for specific applications.

Case Study 1: Development of New Fungicides

A recent study focused on synthesizing a series of new pyrazole-based fungicides incorporating this compound as a precursor. The resulting compounds were tested against various fungal strains, demonstrating significant antifungal activity comparable to existing commercial products .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of several pyrazole derivatives synthesized from this compound. The results indicated that certain modifications enhanced activity against resistant strains of fungi and bacteria, suggesting potential therapeutic applications .

Mécanisme D'action

The mechanism of action of methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets . The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of an iodine atom.

Methyl 1-(2,2-difluoroethyl)-5-chloro-1H-pyrazole-3-carboxylate: Contains a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate makes it unique compared to its analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s reactivity and binding properties, making it a valuable molecule in various research applications.

Activité Biologique

Methyl 1-(2,2-difluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate (CAS No. 2226183-05-5) is a novel organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activities based on recent research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H7F2IN2O2 |

| Molecular Weight | 316.04 g/mol |

| Density | 1.99 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 343.0 ± 42.0 °C (Predicted) |

| Acid Dissociation Constant | -2.44 ± 0.10 (Predicted) |

This compound exists as a white to light yellow solid and is stable at room temperature .

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable carbonyl compound.

- Iodination : Iodine is introduced via an iodination reaction using iodine or iodine-containing reagents.

- Difluoroethyl Group Introduction : This is achieved through a difluoromethylation reaction.

- Carboxylation : The carboxyl group is introduced using carboxylic acid derivatives or carbonyl compounds under appropriate conditions.

These steps allow for the production of the compound with desired purity and yield .

Biological Activity

Recent studies have highlighted various biological activities associated with this compound, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

In a study investigating the antimicrobial properties of pyrazole derivatives, this compound was evaluated against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL against these pathogens .

Anticancer Potential

The compound's anticancer properties were assessed in vitro using various cancer cell lines. Preliminary results indicated that it could inhibit cell proliferation effectively, with IC50 values suggesting significant cytotoxicity against certain cancer types while displaying low toxicity toward normal cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of pyrazole derivatives, this compound was found to be one of the more potent compounds tested against MRSA, demonstrating an MIC of 16 µg/mL. This study highlighted the importance of structural modifications in enhancing antimicrobial activity .

Case Study 2: Cytotoxicity Assessment

A separate investigation into the cytotoxic effects on human embryonic kidney cells (HEK293) revealed that while many compounds exhibited cytotoxicity at higher concentrations, this compound showed a favorable profile with minimal cytotoxic effects at therapeutic concentrations .

Propriétés

IUPAC Name |

methyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2IN2O2/c1-14-7(13)4-2-6(10)12(11-4)3-5(8)9/h2,5H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVPLPFMTYIBMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)I)CC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.